Cas no 2227738-77-2 (rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol)

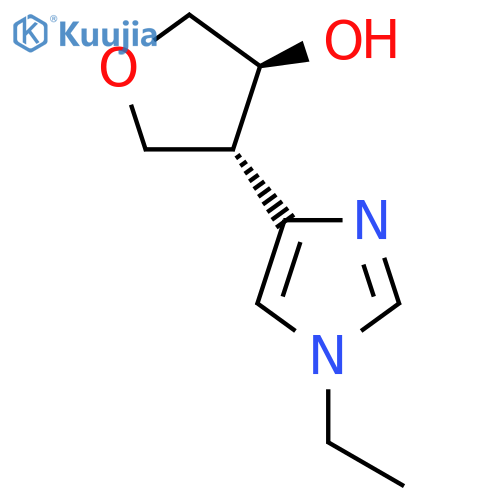

2227738-77-2 structure

商品名:rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol

rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol 化学的及び物理的性質

名前と識別子

-

- rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol

- EN300-1636769

- 2227738-77-2

-

- インチ: 1S/C9H14N2O2/c1-2-11-3-8(10-6-11)7-4-13-5-9(7)12/h3,6-7,9,12H,2,4-5H2,1H3/t7-,9+/m0/s1

- InChIKey: JGXRYVFZWGWCFN-IONNQARKSA-N

- ほほえんだ: O1C[C@H]([C@H](C2=CN(CC)C=N2)C1)O

計算された属性

- せいみつぶんしりょう: 182.105527694g/mol

- どういたいしつりょう: 182.105527694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 177

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 47.3Ų

- 疎水性パラメータ計算基準値(XlogP): -0.6

rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1636769-0.25g |

rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol |

2227738-77-2 | 0.25g |

$1964.0 | 2023-06-04 | ||

| Enamine | EN300-1636769-1.0g |

rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol |

2227738-77-2 | 1g |

$2134.0 | 2023-06-04 | ||

| Enamine | EN300-1636769-10.0g |

rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol |

2227738-77-2 | 10g |

$9177.0 | 2023-06-04 | ||

| Enamine | EN300-1636769-0.5g |

rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol |

2227738-77-2 | 0.5g |

$2049.0 | 2023-06-04 | ||

| Enamine | EN300-1636769-2.5g |

rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol |

2227738-77-2 | 2.5g |

$4183.0 | 2023-06-04 | ||

| Enamine | EN300-1636769-5.0g |

rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol |

2227738-77-2 | 5g |

$6190.0 | 2023-06-04 | ||

| Enamine | EN300-1636769-1000mg |

rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol |

2227738-77-2 | 1000mg |

$1057.0 | 2023-09-22 | ||

| Enamine | EN300-1636769-500mg |

rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol |

2227738-77-2 | 500mg |

$1014.0 | 2023-09-22 | ||

| Enamine | EN300-1636769-50mg |

rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol |

2227738-77-2 | 50mg |

$888.0 | 2023-09-22 | ||

| Enamine | EN300-1636769-100mg |

rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol |

2227738-77-2 | 100mg |

$930.0 | 2023-09-22 |

rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol 関連文献

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

2227738-77-2 (rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol) 関連製品

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量